molecular formula C13H14N2O4 B11809351 3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B11809351
M. Wt: 262.26 g/mol
InChI Key: PFJKEMKKRJOPHZ-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 1179801-62-7) is a heterocyclic compound with a molecular formula of C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . It features a phthalazine core substituted with a 3-methoxypropyl group at the 3-position and a carboxylic acid moiety at the 1-position. This compound is classified as a building block in medicinal chemistry and combinatorial synthesis, with applications in drug discovery and intermediate synthesis . Its purity is typically reported as 97%, indicating high suitability for research and industrial applications .

The 3-methoxypropyl substituent introduces both lipophilic and polar characteristics, balancing solubility and membrane permeability—a critical factor in pharmacokinetics.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-(3-methoxypropyl)-4-oxophthalazine-1-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-19-8-4-7-15-12(16)10-6-3-2-5-9(10)11(14-15)13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18)

InChI Key

PFJKEMKKRJOPHZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with 3-methoxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Phthalazine Family

3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid
  • Substituent : 2-Methylpropyl (branched alkyl) vs. 3-Methoxypropyl (linear ether-containing alkyl).
  • Key Differences: Lipophilicity: The branched 2-methylpropyl group increases hydrophobicity compared to the methoxypropyl substituent, which has an oxygen atom enhancing polarity. Applications: Both compounds serve as intermediates, but the methoxypropyl variant’s polarity may make it more suitable for aqueous-phase reactions or biological systems.
General Phthalazine Derivatives

Phthalazines are often compared to pyridazines and quinazolines. However, the 4-oxo-3,4-dihydrophthalazine core distinguishes this compound by introducing a ketone group, which can participate in hydrogen bonding and influence reactivity.

Heterocyclic Carboxylic Acids with Divergent Cores

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
  • Core Structure : Five-membered pyrrolidone ring vs. six-membered phthalazine.
  • Functional Groups : Both have a ketone and carboxylic acid, but the pyrrolidone’s smaller ring introduces higher ring strain.
  • Applications : Used in pharmacological research and as a synthetic precursor .
  • Key Differences :
    • Electronic Properties : The aromatic phthalazine may exhibit greater conjugation stability, whereas the pyrrolidone’s strain could enhance reactivity.
    • Bioavailability : The phthalazine’s larger structure might reduce metabolic clearance compared to the compact pyrrolidone.
3-O-Feruloylquinic Acid
  • Core Structure : Quinic acid (cyclohexanecarboxylic acid) vs. phthalazine.
  • Functional Groups: Contains a feruloyl ester (phenolic group) instead of a phthalazine ketone.
  • Applications : Used as a reference standard and in pharmacological studies .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid Phthalazine 3-Methoxypropyl C₁₃H₁₄N₂O₄ 262.26 Medicinal chemistry, intermediates
3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid Phthalazine 2-Methylpropyl C₁₃H₁₄N₂O₃* ~258.26* Discontinued (synthesis challenges?)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidone 1-Methyl C₆H₉NO₃ 143.14 Pharmacological research
3-O-Feruloylquinic acid Quinic acid 3-O-Feruloyl C₁₇H₂₀O₉ 368.34 Reference standards

*Estimated based on structural similarity; exact data unavailable.

Research Implications and Limitations

  • Structural Insights : The 3-methoxypropyl group’s polarity may enhance solubility in polar solvents, making the target compound preferable for drug formulation over its branched analog.
  • Further studies are needed to quantify thermodynamic stability and synthetic yields.
  • Industrial Relevance : The discontinuation of the 2-methylpropyl analog highlights the importance of substituent design in commercial viability .

Biological Activity

3-(3-Methoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, a compound within the class of phthalazine derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₁H₁₃N₂O₃
  • CAS Number: 763114-26-7

This compound features a phthalazine core with a methoxypropyl substituent and a carboxylic acid functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 4-oxo-3,4-dihydrophthalazine exhibit significant anticancer properties. The following table summarizes some findings related to the cytotoxic effects of related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10.28Induces apoptosis via caspase activation
Compound BHepG2 (Liver Cancer)8.107Inhibits ERK1/2 pathway
Compound CA549 (Lung Cancer)10.79Cell cycle arrest in G1 phase

These findings suggest that the presence of specific substituents on the phthalazine ring can enhance anticancer activity through various mechanisms, including apoptosis induction and cell cycle modulation.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies have highlighted potential pathways:

  • Apoptosis Induction : Activation of caspases has been observed in cancer cell lines treated with similar compounds, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have shown the ability to halt cell cycle progression at the G1 phase, preventing cancer cell proliferation.
  • Kinase Inhibition : Some derivatives have been reported to inhibit specific kinases involved in cancer progression, such as ERK1/2 and Abl protein kinase.

Study 1: Cytotoxicity Against MCF-7 Cells

In a comparative study evaluating various phthalazine derivatives, this compound displayed notable cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 10.28 µM, indicating a potent inhibitory effect compared to conventional chemotherapeutics like doxorubicin.

Study 2: Mechanistic Insights

A mechanistic study involving western blot analysis revealed that treatment with this compound resulted in increased levels of activated caspases (caspase 3 and caspase 9), confirming its role in inducing apoptosis in cancer cells. Furthermore, flow cytometry assays demonstrated significant alterations in cell cycle distribution post-treatment.

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